An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9)
An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-phenoxybenzaldehyde, with CAS number 68359-57-9, is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) ring, imparts desirable physicochemical properties that make it a valuable building block in medicinal chemistry, agrochemical formulation, and material science. The fluorine substitution enhances metabolic stability and binding affinity in drug candidates, while the phenoxy moiety provides a flexible scaffold for further functionalization. This document provides a comprehensive overview of its chemical properties, established synthesis protocols, key applications, and safety information.
Physicochemical Properties
4-Fluoro-3-phenoxybenzaldehyde is a compound whose physical state is reported as both a colorless to light yellow liquid and a white to pale yellow crystalline powder, suggesting that its melting point is near ambient temperature.[1][2] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68359-57-9 | [1][3][4][5] |
| Molecular Formula | C₁₃H₉FO₂ | [1][2][4][6] |
| Molecular Weight | 216.21 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to light orange/yellow clear liquid OR White to pale yellow crystalline powder | [1][2] |
| Density | 1.2091 - 1.23 g/mL at 25 °C | [1][5][7] |
| Boiling Point | 135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg | [1][4] |
| Melting Point | 70-75 °C | [2] |
| Refractive Index (n20/D) | 1.58 - 1.5830 | [1][5][7] |
| Flash Point | > 110 °C (> 230 °F) | [5][8] |
| Solubility | Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water. | [2] |
| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N | [3][5][6] |
| SMILES | O=Cc1ccc(F)c(Oc2ccccc2)c1 | [5][6] |
Synthesis and Reaction Chemistry
The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is well-documented, often involving a nucleophilic aromatic substitution, such as the Ullmann condensation, to form the critical phenoxy ether linkage.[3] This typically involves reacting an alkali metal phenolate (B1203915) with a halogenated benzene (B151609) derivative.[3] Another established route involves the hydrolysis of an acetal (B89532) precursor.[4]
Experimental Protocol: Synthesis via Acetal Hydrolysis
A common and high-yield method for preparing 4-Fluoro-3-phenoxybenzaldehyde involves the acid-catalyzed hydrolysis of its ethylene (B1197577) acetal precursor, 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane.[4][9]
Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde (B1265969) (Precursor) This precursor can be obtained by reacting 3-bromo-4-fluorobenzoyl fluoride (B91410) with a hydride complex like sodium tetrahydridoborate in a solvent such as isopropanol (B130326) at temperatures between 0 and 50 °C.[9] The reaction mixture is processed through acidification, extraction with a water-immiscible solvent (e.g., methylene (B1212753) chloride), drying, and vacuum distillation to yield the product as a colorless oil.[9]
Step 2: Acetal Protection A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (B42446) (0.11 mol) is treated with trimethylchlorosilane (0.24 mol) and heated to 100 °C for 3 hours.[9] After cooling, toluene (B28343) is added, and the mixture is washed with ice water. The organic phase is dried and evaporated, and the residue is distilled under vacuum to give 3-bromo-4-fluoro-benzaldehyde ethylene acetal.[9]
Step 3: Ullmann Condensation The protected 3-bromo-4-fluoro-benzaldehyde acetal is condensed with a phenolate, such as sodium or potassium phenolate.[3] This Ullmann-type reaction is carried out in the presence of a copper catalyst (e.g., copper(I) oxide) in a high-boiling solvent like diglyme (B29089) at temperatures ranging from 130-170 °C to yield the 4-fluoro-3-phenoxy-benzaldehyde acetal.[3]
Step 4: Acetal Deprotection (Hydrolysis) A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) is dissolved in a mixture of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[4][9] The solution is kept at room temperature for 3 hours.[4][9] Following the reaction, ethanol is removed in vacuo. Toluene (100 ml) is added to the residue, and the aqueous layer is separated. The organic phase is washed twice with water (50 ml each), dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (91% yield).[4][9]
Caption: Synthesis workflow for 4-Fluoro-3-phenoxybenzaldehyde.
Reactivity
The reactivity of 4-Fluoro-3-phenoxybenzaldehyde is governed by its functional groups. The aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functional groups, such as cyanohydrins, which are valuable synthetic intermediates.[3] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive.[3]
Applications in Research and Drug Development
4-Fluoro-3-phenoxybenzaldehyde is a key building block in several industrial sectors due to its versatile chemical nature.[1]
-
Pharmaceutical Development: It is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][3] The 4-fluoro-3-phenoxyphenyl moiety is incorporated into molecular frameworks to explore new structure-activity relationships and develop novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2][3]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1][2]
-
Material Science: It serves as a precursor in the production of specialty polymers and liquid crystal materials, contributing to enhanced thermal and chemical resistance.[1][2]
-
Other Industrial Uses: Its properties make it a valuable component in the manufacturing of dyes, fragrances, and other fine chemicals.[1] It is also used as a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates for copolymerization with styrene.[3][7]
Caption: Role of the compound in a drug discovery workflow.
Spectroscopic Characterization
Comprehensive spectroscopic data is essential for the unambiguous identification and purity assessment of 4-Fluoro-3-phenoxybenzaldehyde.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The chemical shift of the aldehyde proton in the ¹H NMR spectrum provides insight into the electronic environment of the carbonyl group.[3] ¹⁹F NMR data is also available for this compound.[6][10]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound (216.21 g/mol ).[3][6] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for assessing purity.[3]
-
Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectra are available and can be used to identify characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the C-F and C-O-C ether linkages.[6]
Spectra for this compound are available in public databases such as SpectraBase.[6][10]
Safety and Handling
4-Fluoro-3-phenoxybenzaldehyde is classified as hazardous and requires careful handling in a laboratory setting.[5][8][11]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [5][6][8] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][11][12] |
| Personal Protective Equipment (PPE) | Eyeshields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended. | [5][8][11] |
| Storage | Store at room temperature in a dry, dark, and well-ventilated place. Keep containers tightly closed. | [1][2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [8][11] |
Conclusion
4-Fluoro-3-phenoxybenzaldehyde is a high-value chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is well-established, and its unique electronic and structural properties make it an attractive starting material for creating complex, high-performance molecules. Proper safety protocols must be strictly followed when handling this compound due to its potential health and environmental hazards. As research continues, the utility of this versatile building block is expected to expand further into new and innovative applications.
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